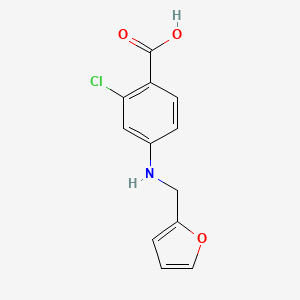

1-苯基环戊烷-1-羧酸-N-(2-羟基苯基)酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-hydroxyphenyl)acetamide” is a compound that has been studied for its various biological activities . It’s also known as “2’-Hydroxyacetanilide” and has the molecular formula C8H9NO2 .

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, related compounds have been synthesized through various methods. For instance, “N-(2-hydroxyphenyl)acrylamide” was synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyphenyl)acetamide” includes a benzene ring attached to an acetamide group . The exact structure of “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” is not available in the sources I found.科学研究应用

抗癌特性

1-苯基环戊烷-1-羧酸-N-(2-羟基苯基)酰胺已展现出有希望的抗癌活性。研究人员已经研究了其对癌细胞系的影响,特别是在抑制细胞增殖和诱导凋亡方面。该化合物的作用机制涉及干扰关键的细胞通路,使其成为新型癌症疗法的一个潜在候选者 .

抗炎作用

炎症在多种疾病中起着至关重要的作用,包括自身免疫性疾病和慢性病。1-苯基环戊烷-1-羧酸-N-(2-羟基苯基)酰胺通过调节炎症介质表现出抗炎特性。研究人员正在探索其作为治疗类风湿性关节炎和炎症性肠病等疾病的治疗剂的潜力 .

神经保护活性

该化合物的结构表明它可以与神经元受体相互作用并影响神经保护通路。研究人员已经研究了其对神经退行性疾病(如阿尔茨海默病和帕金森病)的影响。1-苯基环戊烷-1-羧酸-N-(2-羟基苯基)酰胺可以增强神经元存活并减少氧化应激 .

抗氧化潜力

氧化应激会导致衰老和各种健康问题。该化合物表现出抗氧化特性,清除自由基并保护细胞免受损伤。研究人员正在探索其在预防氧化应激相关疾病(包括心血管疾病和年龄相关性黄斑变性)中的应用 .

抗菌应用

1-苯基环戊烷-1-羧酸-N-(2-羟基苯基)酰胺已被研究其抗菌作用。它对细菌、真菌甚至一些耐药菌株表现出活性。研究人员正在研究其作为现有抗生素和抗真菌剂的替代品的潜力 .

植物毒性代谢产物

最近的研究揭示了涉及 N-(2-羟基苯基)乙酰胺的亚硝基化和硝化反应的替代途径,导致生物活性植物毒性代谢产物。这些化合物在植物防御机制和与其他生物体的相互作用中发挥作用。了解它们对生态的影响是一个令人兴奋的研究领域 .

未来方向

While specific future directions for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, research on related compounds suggests potential areas of interest. For example, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

作用机制

Target of Action

Similar compounds such as n-(2-hydroxyphenyl)acetamide have shown therapeutic potential in the treatment of glioblastoma multiforme (gbm) as a single agent or in combination with temozolomide (tmz) on glioblastoma cells

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce apoptosis in cancer cells . The specific interactions between this compound and its targets, leading to these changes, are yet to be elucidated.

Biochemical Pathways

Related compounds have been found to be involved in the biosynthesis process of 2-acetamidophenol in pseudomonas

Pharmacokinetics

Studies on similar compounds suggest that they may have promising drug-like properties, including improved kinetic solubilities and metabolic stability

Result of Action

Related compounds have been found to induce apoptosis in cancer cells

Action Environment

It’s worth noting that the production of similar compounds can be influenced by the presence of certain precursors in the medium

生化分析

Biochemical Properties

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to have antiproliferative activity against certain cancer cell lines, suggesting that it may interact with key proteins involved in cell proliferation

Cellular Effects

The effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide on various types of cells and cellular processes have been explored in several studies . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

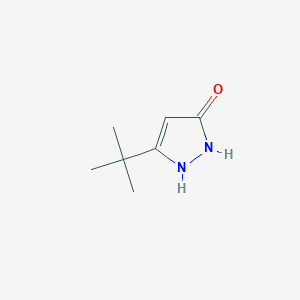

IUPAC Name |

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-11-5-4-10-15(16)19-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11,20H,6-7,12-13H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJOFYUVIIQQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)

![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)